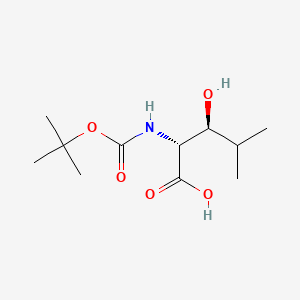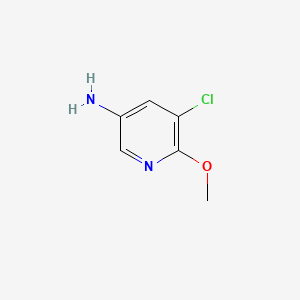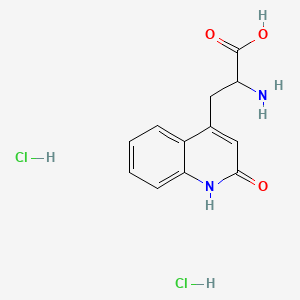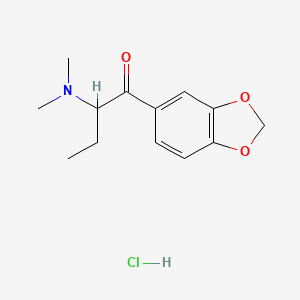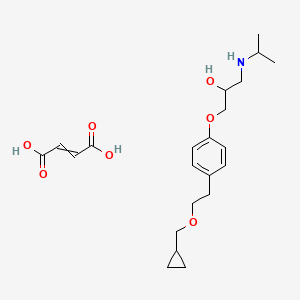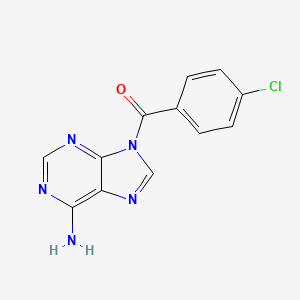
9-(4-Chlorobenzoyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Chlorobenzoyl)-9H-purin-6-amine, also known as CBA, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of purine, a naturally occurring nitrogenous base found in DNA and RNA. CBA has a wide range of uses in biochemistry and physiology, including as a substrate for enzymes, a ligand for receptors, and an inhibitor of enzymatic processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(4-Chlorobenzoyl)-9H-purin-6-amine' involves the selective chlorination of 9H-purine to obtain 9-chloro-9H-purine, followed by acylation with 4-chlorobenzoyl chloride to obtain the desired product.
Starting Materials
9H-purine, Thionyl chloride, 4-chlorobenzoic acid, Dimethylformamide, Triethylamine, Sodium bicarbonate, Ethyl acetate, Methanol
Reaction
Step 1: Chlorination of 9H-purine with thionyl chloride in the presence of dimethylformamide and triethylamine to obtain 9-chloro-9H-purine., Step 2: Acylation of 9-chloro-9H-purine with 4-chlorobenzoyl chloride in the presence of triethylamine and dimethylformamide to obtain 9-(4-chlorobenzoyl)-9H-purine., Step 3: Reduction of 9-(4-chlorobenzoyl)-9H-purine with sodium bicarbonate in methanol to obtain the final product, 9-(4-Chlorobenzoyl)-9H-purin-6-amine.
科学研究应用
9-(4-Chlorobenzoyl)-9H-purin-6-amine has a wide range of applications in scientific research. It is used in enzymology as a substrate for enzymes and as an inhibitor of enzymatic processes. It is also used as a ligand for receptors, including G-protein coupled receptors, and as a fluorescent label for proteins. In addition, 9-(4-Chlorobenzoyl)-9H-purin-6-amine is used in biochemistry and physiology to study the structure and function of proteins, enzymes, and other biological molecules.
作用机制
The mechanism of action of 9-(4-Chlorobenzoyl)-9H-purin-6-amine is not completely understood. However, it is believed to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. It is also believed to form complexes with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
生化和生理效应
The biochemical and physiological effects of 9-(4-Chlorobenzoyl)-9H-purin-6-amine are not fully understood. However, it has been shown to inhibit the activity of enzymes and to bind to G-protein coupled receptors. In addition, it has been shown to interact with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
实验室实验的优点和局限性
9-(4-Chlorobenzoyl)-9H-purin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, 9-(4-Chlorobenzoyl)-9H-purin-6-amine has some limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to separate from other compounds in a reaction mixture.
未来方向
There are a number of possible future directions for research involving 9-(4-Chlorobenzoyl)-9H-purin-6-amine. These include further investigations into its mechanism of action, its interactions with metal ions, and its effects on biochemical and physiological processes. In addition, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it could be used to develop new drugs or therapies for diseases or conditions.
属性
IUPAC Name |
(6-aminopurin-9-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOLCMQQWLFRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704505 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Chlorobenzoyl)-9H-purin-6-amine | |
CAS RN |
126749-53-9 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

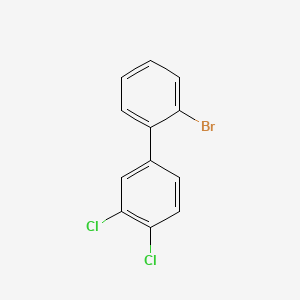
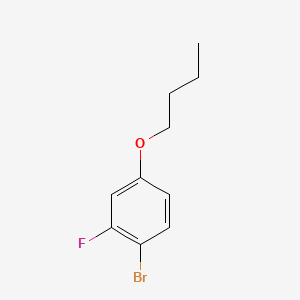

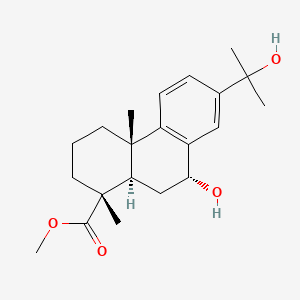
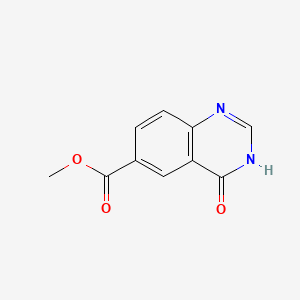
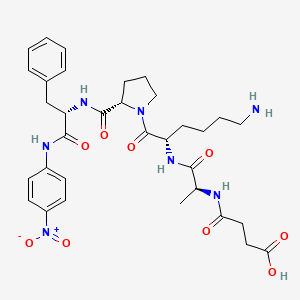
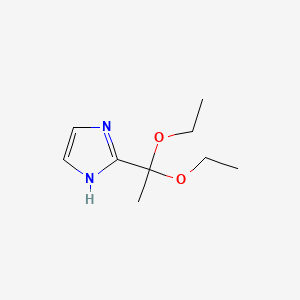
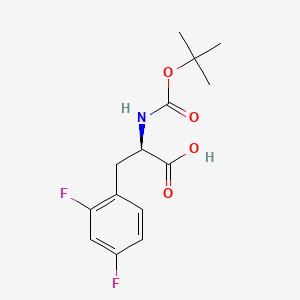
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
